molecular formula C20H16FNO2 B5310755 2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate

2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate

Cat. No. B5310755
M. Wt: 321.3 g/mol
InChI Key: FFDXBTYOSFYQED-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate, also known as 3-FPPP, is a chemical compound that belongs to the phenethylamine and amphetamine classes. It is a potent psychoactive substance that has been used in scientific research for studying the central nervous system. The compound has gained attention due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate involves its interaction with the dopamine and serotonin transporter proteins. It binds to these proteins and inhibits their reuptake, leading to an increase in the levels of dopamine and serotonin in the brain. This results in a stimulation of the central nervous system and an increase in euphoria, energy, and alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate include increased dopamine and serotonin release, stimulation of the central nervous system, and an increase in euphoria, energy, and alertness. The compound has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate in lab experiments include its high potency, selectivity for dopamine and serotonin transporter proteins, and potential therapeutic applications. However, the limitations include its potential for abuse and addiction, as well as the lack of long-term safety data.

Future Directions

For research on 2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate include the development of safer and more effective therapeutic applications, as well as the investigation of its potential for abuse and addiction. The compound may also be used in the development of new drugs for the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate involves the reaction of 3-fluorobenzaldehyde with 2-quinolinecarboxylic acid, followed by reduction with sodium borohydride and esterification with propionic anhydride. The resulting product is purified through recrystallization to obtain a white crystalline powder.

Scientific Research Applications

2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate has been used in scientific research to study its effects on the central nervous system. It has been found to have high affinity for the dopamine and serotonin transporter proteins, which are involved in the regulation of mood, behavior, and cognition. The compound has also been shown to increase the release of dopamine and serotonin in the brain, leading to its potential therapeutic applications.

properties

IUPAC Name

[2-[(E)-2-(3-fluorophenyl)ethenyl]quinolin-8-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO2/c1-2-19(23)24-18-8-4-6-15-10-12-17(22-20(15)18)11-9-14-5-3-7-16(21)13-14/h3-13H,2H2,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDXBTYOSFYQED-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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